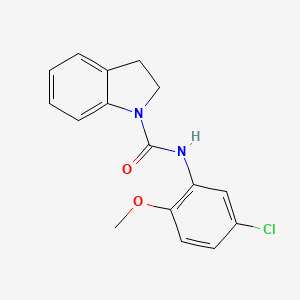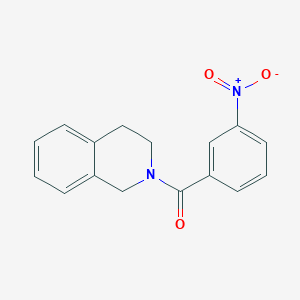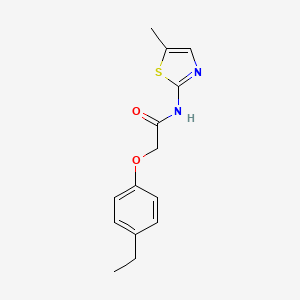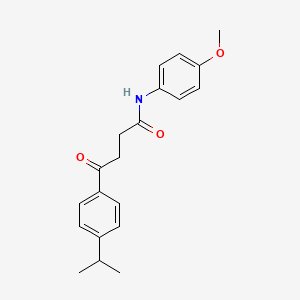
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that selectively targets the Rho family of GTPases. It was first discovered in 2010 by researchers at Emory University and has since been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide works by selectively inhibiting the activity of Rho GTPases, which are involved in the regulation of cytoskeletal dynamics and cell migration. By inhibiting these proteins, this compound can prevent the migration and invasion of cancer cells, as well as modulate synaptic plasticity in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide is its selectivity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide. One area of focus could be the development of more potent inhibitors of Rho GTPases, which could have broader applications in cancer biology and other fields. Additionally, this compound could be studied in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Finally, further research could be conducted to better understand the mechanisms underlying this compound's effects on synaptic plasticity and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide involves a multistep process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-bromoacetophenone to form 5-chloro-2-methoxyphenylacetophenone. This intermediate is then reacted with indoline-1-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide has been shown to be a potent inhibitor of Rho GTPases, which play a crucial role in many cellular processes, including cell migration, proliferation, and differentiation. As such, this compound has been studied extensively for its potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-7-6-12(17)10-13(15)18-16(20)19-9-8-11-4-2-3-5-14(11)19/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFNAPMLGWCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)

![4-bromo-1-methyl-N'-[(5-nitro-2-furyl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)
![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)
![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)




![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
